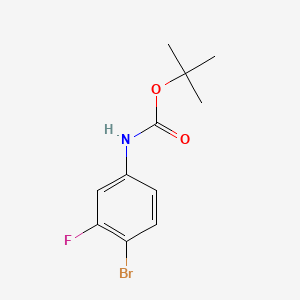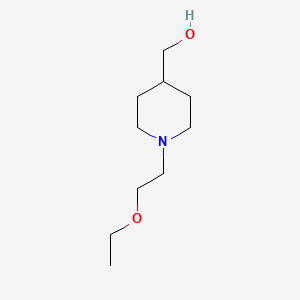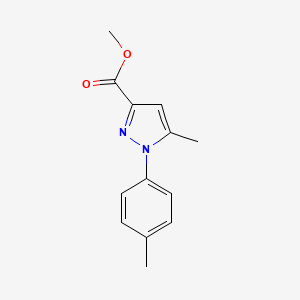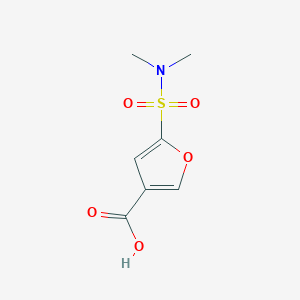
5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Overview
Description
5-(Dimethylsulfamoyl)furan-3-carboxylic acid is a synthetic organic compound that belongs to the class of furan carboxylic acids. It has the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol. This compound is characterized by the presence of a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 5-(Dimethylsulfamoyl)furan-3-carboxylic acid involves several steps. One common method includes the reaction of furan-3-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
5-(Dimethylsulfamoyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Dimethylsulfamoyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)furan-3-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The dimethylsulfamoyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
5-(Dimethylsulfamoyl)furan-3-carboxylic acid can be compared with other furan carboxylic acids, such as:
Furan-2-carboxylic acid: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and reactivity.
Furan-3,4-dicarboxylic acid: Contains an additional carboxylic acid group, which affects its solubility and reactivity.
5-(Methylsulfamoyl)furan-3-carboxylic acid: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group, leading to differences in steric and electronic effects.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-3-5(4-13-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBXYFEROZPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)

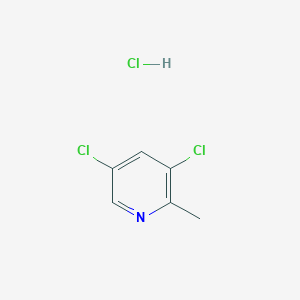
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)

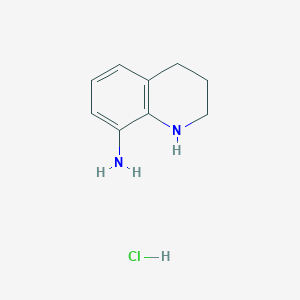
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)



